
2,6,10-Trimethylundec-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,10-Trimethylundec-2-ene is an organic compound with the molecular formula C14H28 It is a hydrocarbon with a structure characterized by three methyl groups attached to an undecene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethylundec-2-ene can be achieved through several methods. One common approach involves the alkylation of an appropriate precursor with methyl groups. This process typically requires the use of strong bases and specific reaction conditions to ensure the correct placement of the methyl groups on the undecene backbone .
Industrial Production Methods
Industrial production of this compound often involves more efficient and scalable methods. One such method includes the use of catalytic processes that facilitate the addition of methyl groups to the undecene structure. These processes are designed to maximize yield and minimize the production of unwanted by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,6,10-Trimethylundec-2-ene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the compound, resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons by adding hydrogen atoms.
Substitution: In substitution reactions, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reactions typically use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
2,6,10-Trimethylundec-2-ene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6,10-Trimethylundec-2-ene involves its interaction with specific molecular targets. The compound can undergo various chemical transformations that enable it to exert its effects. These transformations often involve the formation of reactive intermediates that interact with biological molecules or industrial catalysts .
Comparación Con Compuestos Similares
Similar Compounds
2,6,10-Trimethylundec-9-enal: This compound has a similar structure but includes an aldehyde group.
2,6,10-Trimethylundecane: A fully saturated hydrocarbon with a similar carbon backbone.
2,6,10-Trimethylundec-2-ol: An alcohol derivative of the compound
Uniqueness
2,6,10-Trimethylundec-2-ene is unique due to its specific placement of methyl groups and the presence of a double bond. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
32765-41-6 |
|---|---|
Fórmula molecular |
C14H28 |
Peso molecular |
196.37 g/mol |
Nombre IUPAC |
2,6,10-trimethylundec-2-ene |
InChI |
InChI=1S/C14H28/c1-12(2)8-6-10-14(5)11-7-9-13(3)4/h8,13-14H,6-7,9-11H2,1-5H3 |
Clave InChI |
LSYNGMVBKDKORH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


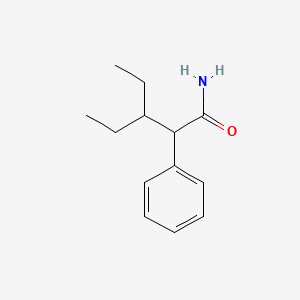
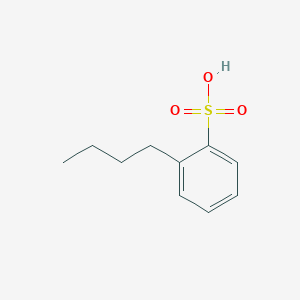

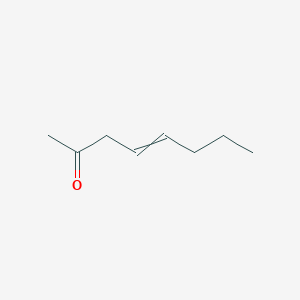
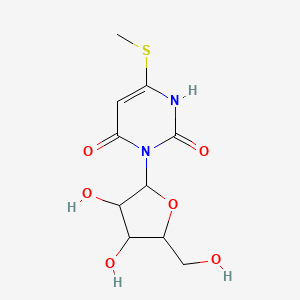



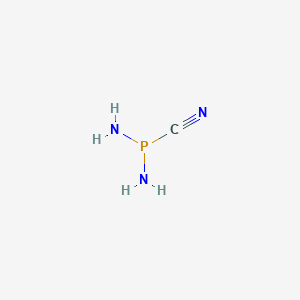
![Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate](/img/structure/B14690173.png)
![5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one](/img/structure/B14690184.png)

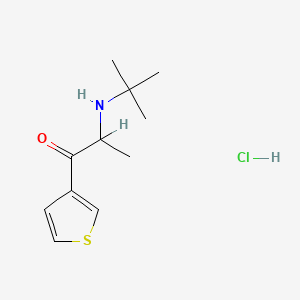
![N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide](/img/structure/B14690208.png)
